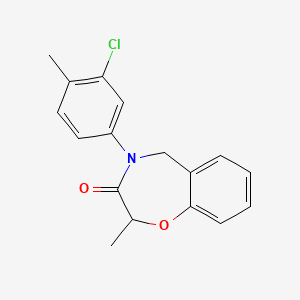![molecular formula C25H22N4O3 B2401770 1-[2-(3,4-ジヒドロキノリン-1(2H)-イル)-2-オキソエチル]-5-[3-(3-メチルフェニル)-1,2,4-オキサジアゾール-5-イル]ピリジン-2(1H)-オン CAS No. 1326944-33-5](/img/structure/B2401770.png)
1-[2-(3,4-ジヒドロキノリン-1(2H)-イル)-2-オキソエチル]-5-[3-(3-メチルフェニル)-1,2,4-オキサジアゾール-5-イル]ピリジン-2(1H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one is a complex organic compound with significant applications in various scientific fields. Its structure is characterized by the presence of a pyridin-2(1H)-one moiety, which is linked to a quinolin-1(2H)-yl group and an oxadiazol-5-yl group. This unique combination of functional groups contributes to its chemical versatility and potential biological activity.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studies suggest potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for its anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with unique electronic and photophysical properties.
作用機序
Target of Action
Compounds with a similar structure, such as 1,2,3,4-tetrahydroquinoline hybrids, have been found to exhibit antioxidant, antitryptic, and anti-inflammatory activities .
Mode of Action
It’s worth noting that similar compounds, such as n-(tetrahydroquinolin-1-yl) amide derivatives, can act as nf-κb inhibitors, which could be useful in anticancer drug research .
Biochemical Pathways
Compounds with similar structures have been found to disrupt biological membrane systems .
Pharmacokinetics
The lipophilicity of similar compounds, such as 1,2,3,4-tetrahydroquinoline hybrids, has been established using both reversed-phase thin layer chromatography and in silico calculations . Lipophilicity is a key factor influencing a drug’s ADME properties and can impact its bioavailability.
Result of Action
Similar compounds have been found to exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as dosage .
準備方法
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of 3,4-dihydroquinolin-1(2H)-yl derivatives through cyclization reactions.
Step 2: Formation of the oxadiazole ring via cyclization of hydrazides with acyl chlorides.
Step 3: Coupling of the quinolinyl and oxadiazole rings with the pyridin-2(1H)-one core through multi-step organic synthesis involving nucleophilic substitution and oxidation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch reactors where each step of the synthetic route is optimized for yield and purity. Strict control of reaction parameters such as temperature, pressure, and pH is crucial to ensure consistency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the dihydroquinoline ring, leading to the formation of quinolone derivatives.
Reduction: The nitro groups in the oxadiazole ring can be reduced to amines.
Substitution: Halogenation and alkylation reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution reagents: Halogenation with chlorine or bromine, alkylation with alkyl halides.
Major Products Formed
Oxidation: Quinoline-2(1H)-one derivatives.
Reduction: Amino-oxadiazole derivatives.
Substitution: Halogenated and alkylated aromatic compounds.
類似化合物との比較
Similar Compounds
1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-phenylpyridin-2(1H)-one
1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one
1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one
Uniqueness
The specific combination of functional groups in 1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one imparts distinct chemical and biological properties, making it unique compared to similar compounds
And that, my friend, is a deep dive into the fascinating compound. How does this align with what you were looking for?
特性
IUPAC Name |
1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3/c1-17-6-4-8-19(14-17)24-26-25(32-27-24)20-11-12-22(30)28(15-20)16-23(31)29-13-5-9-18-7-2-3-10-21(18)29/h2-4,6-8,10-12,14-15H,5,9,13,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAOUAOCICWDNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
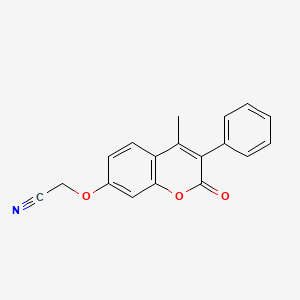
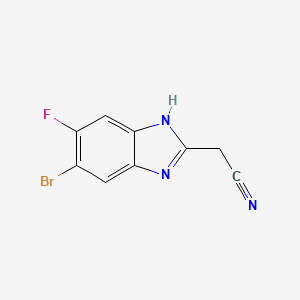
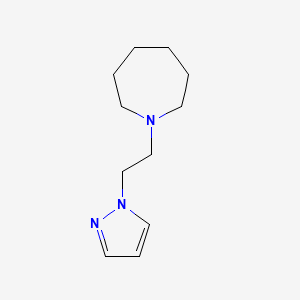
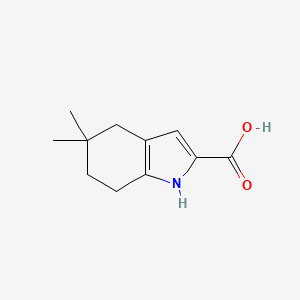
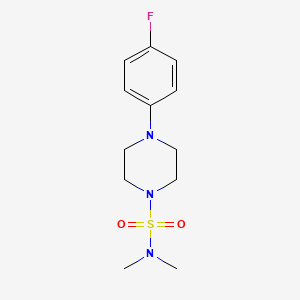
![N-[(2-chlorophenyl)methyl]-6-{2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2401697.png)
![5,6-Diphenyl-4-pyrrolidin-1-ylfuro[2,3-d]pyrimidine](/img/structure/B2401698.png)
![3-((2-Chloro-6-fluorobenzyl)thio)-6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2401702.png)
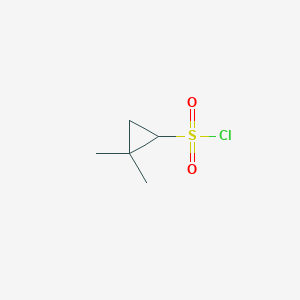
![(8-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B2401705.png)


![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2401708.png)
